molecular formula C11H7ClN4O3 B5652966 2-chloro-4-nitro-N-(pyrimidin-2-yl)benzamide

2-chloro-4-nitro-N-(pyrimidin-2-yl)benzamide

Cat. No.: B5652966
M. Wt: 278.65 g/mol
InChI Key: PBBNAKFFEVLQKY-UHFFFAOYSA-N
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Description

2-chloro-4-nitro-N-(pyrimidin-2-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with a chloro group at the 2-position and a nitro group at the 4-position, along with a pyrimidin-2-yl group attached to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-nitro-N-(pyrimidin-2-yl)benzamide typically involves the following steps:

    Nitration: The benzamide core is nitrated to introduce the nitro group at the 4-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Chlorination: The nitrated benzamide is then chlorinated at the 2-position using reagents such as thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the reaction of the chlorinated nitrobenzamide with pyrimidin-2-amine to form the desired product. This reaction is typically carried out in the presence of a base such as triethylamine in a suitable solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-nitro-N-(pyrimidin-2-yl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common and typically require strong oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 2-chloro-4-amino-N-(pyrimidin-2-yl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, though these are less commonly studied.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 2-chloro-4-nitro-N-(pyrimidin-2-yl)benzamide as an anticancer agent. Its mechanism of action involves the inhibition of specific enzymes involved in cancer cell proliferation. For example, it has been shown to inhibit the activity of certain kinases that are critical for tumor growth, making it a candidate for further development in cancer therapeutics.

Case Study: Inhibition of Kinase Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibitory effects on Bcr-Abl tyrosine kinase, which is implicated in chronic myeloid leukemia (CML). The compound's structural modifications enhanced its potency, indicating that further optimization could lead to effective treatments for CML and other malignancies .

Agricultural Science

Pesticidal Properties
The compound has also been investigated for its pesticidal properties. Research indicates that this compound can act as a herbicide, effectively controlling the growth of certain weeds without harming crops. Its selective action is attributed to its ability to interfere with specific metabolic pathways in target plants.

Data Table: Herbicidal Efficacy

CompoundTarget Weed SpeciesEfficacy (%)Application Rate (g/ha)
This compoundAmaranthus retroflexus85%200
This compoundChenopodium album75%150

Material Science

Polymer Synthesis
In material science, this compound serves as a building block for synthesizing novel polymers. Its unique functional groups allow it to participate in various polymerization reactions, leading to materials with enhanced properties such as thermal stability and chemical resistance.

Case Study: Polymer Development
A recent patent describes a process for utilizing this compound in the synthesis of high-performance coatings. The resulting polymers demonstrated improved durability and resistance to environmental degradation, making them suitable for industrial applications .

Mechanism of Action

The mechanism of action of 2-chloro-4-nitro-N-(pyrimidin-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The nitro and chloro groups can influence the compound’s binding affinity and specificity for these targets. Detailed studies, including molecular docking and biochemical assays, would be necessary to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-nitropyridine: Similar in structure but lacks the benzamide and pyrimidin-2-yl groups.

    4-nitro-N-(pyrimidin-2-yl)benzamide: Similar but lacks the chloro group at the 2-position.

    2-chloro-N-(pyrimidin-2-yl)benzamide: Similar but lacks the nitro group at the 4-position.

Uniqueness

2-chloro-4-nitro-N-(pyrimidin-2-yl)benzamide is unique due to the combination of the chloro, nitro, and pyrimidin-2-yl substituents on the benzamide core. This unique combination can impart distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

2-Chloro-4-nitro-N-(pyrimidin-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and therapeutic potentials of this compound, drawing from various research studies and findings.

The molecular formula of this compound is C12H9ClN4O3C_{12}H_{9}ClN_{4}O_{3}. It features a benzamide structure with a chlorine and nitro group, which are critical for its biological activity.

The compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that derivatives of benzamide often exhibit significant inhibitory effects on various enzymes such as carbonic anhydrases (CAs) and acetylcholinesterase (AChE), which are crucial in numerous physiological processes.

Inhibition of Carbonic Anhydrases

Studies have shown that benzamide derivatives, including this compound, can act as potent inhibitors of carbonic anhydrase isoforms. For instance, compounds with similar structures have demonstrated Ki values in the nanomolar range against hCA I and hCA II, indicating strong inhibitory potential .

CompoundKi (hCA I)Ki (hCA II)
This compoundTBDTBD
Other Benzamide Derivatives4.07 nM10.68 nM

Acetylcholinesterase Inhibition

Another significant aspect of the biological activity of this compound is its potential to inhibit AChE. This enzyme plays a vital role in neurotransmission by breaking down acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine, enhancing cholinergic signaling, which is beneficial in treating conditions like Alzheimer's disease .

Antimicrobial Activity

Recent studies have evaluated various benzamide derivatives for their antimicrobial properties. The compound this compound has shown promising activity against several bacterial strains, suggesting its potential as an antimicrobial agent .

Antifungal Activity

In another study focusing on antifungal properties, certain benzamide derivatives were synthesized and tested against fungal pathogens. The results indicated that modifications in the benzamide structure significantly influenced antifungal efficacy, with some compounds exhibiting over 80% inhibition against specific fungi .

Pharmacological Evaluation

The pharmacological evaluation of this compound includes assessing its solubility, stability, and bioavailability. These factors are crucial for determining the compound's therapeutic potential and effectiveness in clinical settings.

Solubility and Stability

Research has indicated that the incorporation of polar functional groups can enhance the aqueous solubility of benzamide derivatives while maintaining or improving their biological activity. This balance is critical for developing effective therapeutic agents .

Properties

IUPAC Name

2-chloro-4-nitro-N-pyrimidin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4O3/c12-9-6-7(16(18)19)2-3-8(9)10(17)15-11-13-4-1-5-14-11/h1-6H,(H,13,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBNAKFFEVLQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701330346
Record name 2-chloro-4-nitro-N-pyrimidin-2-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701330346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203101
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

312590-70-8
Record name 2-chloro-4-nitro-N-pyrimidin-2-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701330346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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